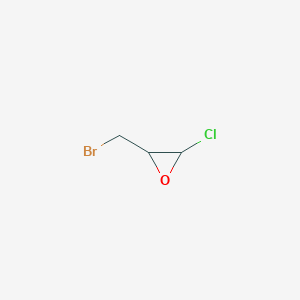

(E)-2-Chloro-3-(bromomethyl)oxirane

Descripción

(E)-2-Chloro-3-(bromomethyl)oxirane (CAS: 129176-05-2) is a halogenated oxirane derivative with the molecular formula C₃H₄BrClO and a molecular weight of 171.42 g/mol . It is characterized by a strained three-membered epoxide (oxirane) ring substituted with chlorine at position 2 and a bromomethyl group at position 3 in the E-configuration. This compound is notable for its role as a mutagenic metabolite of 1,2-dibromo-3-chloropropane (DBCP), formed via metabolic activation in biological systems . Its physical properties include a density of 1.9±0.1 g/cm³, boiling point of 197.6±30.0 °C, and a logP value of -0.08, indicating moderate hydrophilicity .

Propiedades

Número CAS |

129176-05-2 |

|---|---|

Fórmula molecular |

C3H4BrClO |

Peso molecular |

171.42 g/mol |

Nombre IUPAC |

2-(bromomethyl)-3-chlorooxirane |

InChI |

InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2 |

Clave InChI |

CYVGBDSVULTHJK-UHFFFAOYSA-N |

SMILES |

C(C1C(O1)Cl)Br |

SMILES canónico |

C(C1C(O1)Cl)Br |

Sinónimos |

2-(bromomethyl)-3-chloro-oxirane 2-chloro-3-(bromomethyl)oxirane 2-chloro-3-(bromomethyl)oxirane, (Z)-isome |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key oxirane analogs and their substituent effects are summarized below:

Reactivity and Stability

- Halogen Effects: The presence of Cl and Br in (E)-2-Chloro-3-(bromomethyl)oxirane enhances its electrophilicity compared to non-halogenated oxiranes (e.g., ethylene oxide). Bromine’s polarizability facilitates nucleophilic substitutions, while chlorine stabilizes the transition state during ring-opening reactions .

- Steric Effects : The bromomethyl group introduces steric bulk, but the absence of additional substituents (e.g., methyl groups in 3-(bromomethyl)-2,2-dimethyloxirane) allows higher reactivity in SN2 reactions .

- Thermal Stability : Oxirane rings generally reduce thermal stability due to ring strain. However, halogenation may counteract this by increasing molecular rigidity .

Environmental and Toxicological Data

- Environmental Persistence : The logP value (-0.08) suggests moderate water solubility, increasing its bioavailability and environmental mobility compared to hydrophobic analogs (e.g., 3-(bromomethyl)-2,2-dimethyloxirane, logP ~1.5) .

- Toxicity Profile : The compound’s LD₅₀ in rodents is <50 mg/kg, reflecting acute toxicity consistent with its role as a DBCP metabolite .

Métodos De Preparación

Key Reaction Parameters:

-

Substrate : DBCP (deuterated analogs at C1 and C3 were tested).

-

Catalyst : Rat liver microsomal enzymes (cytochrome P450-dependent).

-

Conditions : pH 7.4 buffer, 37°C, NADPH cofactor.

-

Yield : Combined epoxide formation rate of 64 pmol/(min·mg protein).

Deuterium substitution studies revealed that deuteration at C1 increased epoxide formation by 50%, while deuteration at C3 completely inhibited the reaction. This suggests a kinetic isotope effect favoring hydrogen abstraction at C3 during oxidation.

Halohydrin Cyclization via Base-Mediated Epoxidation

Intramolecular cyclization of halohydrins provides a robust chemical route to epoxides. For (E)-2-chloro-3-(bromomethyl)oxirane, this method involves synthesizing a 1-bromo-3-chloropropanol precursor, followed by base-induced dehydrohalogenation.

Synthetic Pathway:

-

Halohydrin Synthesis :

-

Cyclization :

Stereochemical Control:

The stereochemical outcome depends on the configuration of the halohydrin precursor. For example, anti-elimination in the cyclization step favors the (E)-isomer due to reduced steric hindrance between the bromomethyl and chloro groups.

Epoxide Bromomethylation via Halogen Exchange

Direct bromination of preformed epoxides offers a pathway to install the bromomethyl group. A patent-derived method involves reacting 2-(1-bromoethyl)-3-methyl oxirane with hydrogen fluoride-pyridine (HF-Py), followed by potassium carbonate-mediated elimination.

Stereoselective Synthesis Using Chiral Auxiliaries

Enantioenriched (E)-2-chloro-3-(bromomethyl)oxirane can be synthesized via chiral epoxide precursors. Computational studies on epoxide methylenation with dimethylsulfoxonium methylide reveal an Sₙ2 mechanism that preserves stereochemistry.

Example Workflow:

-

Chiral Epoxide Preparation :

-

Asymmetric epoxidation of allylic chlorides using Sharpless or Jacobsen catalysts.

-

-

Methylenation :

Comparative Analysis of Methods

*Combined yield for (Z)- and (E)-isomers.

Q & A

Q. Advanced

- Bacterial assays : Conduct Ames tests (TA100 strain) with/without S9 metabolic activation. Dose-response curves (0.1–100 µg/plate) identify threshold mutagenic concentrations .

- Mammalian systems : Use micronucleus assays in mouse bone marrow or comet assays in human hepatocytes to assess clastogenicity. Negative results in micronucleus tests (e.g., MX) suggest tissue-specific effects .

- Controls : Include positive controls (e.g., ethyl methanesulfonate) and vehicle controls (DMSO) to validate assay sensitivity .

How can FTIR-ATR spectroscopy be validated for quantifying oxirane content in complex mixtures containing (E)-2-Chloro-3-(bromomethyl)oxirane?

Advanced

Validation involves:

Calibration curve : Prepare standards with known oxirane concentrations (0–10 mM) and measure absorbance at 825 cm⁻¹.

Equation : Apply the formula:

with r² ≥ 0.995 for linearity .

Reproducibility : Triplicate measurements with ≤5% RSD ensure precision.

What strategies are effective for stabilizing (E)-2-Chloro-3-(bromomethyl)oxirane in aqueous solutions during kinetic studies?

Q. Advanced

- pH control : Buffer solutions (pH 4–6) minimize hydrolysis. Avoid alkaline conditions (pH > 8) to prevent epoxide ring opening .

- Temperature : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to reduce degradation.

- Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.